molecular formula C7H4ClFN2 B1465030 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-96-0

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1465030
M. Wt: 170.57 g/mol
InChI Key: NYXAEXRADNADKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a solid compound with the empirical formula C7H5ClN2 . The molecular weight of this compound is 152.58 .


Molecular Structure Analysis

The molecular structure of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . This indicates that the compound contains a pyrrolo[2,3-b]pyridine core with chlorine and fluorine substituents .


Physical And Chemical Properties Analysis

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its empirical formula is C7H5ClN2 and it has a molecular weight of 152.58 .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application Summary: The compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients. It’s used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
  • Methods of Application: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Cancer Therapy

  • Application Summary: The compound is used in the development of potent fibroblast growth factor receptor inhibitors, which play an essential role in various types of tumors .
  • Methods of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were developed .
  • Results or Outcomes: The compound exhibited potent FGFR inhibitory activity. In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

3. Synthesis of Pyrazolopyridine Derivatives

  • Application Summary: The compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
  • Methods of Application: The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
  • Results or Outcomes: This research has been developing a class of 1H-pyrazolo[3,4-b]pyridine derivatives with development prospects .

4. Antibacterial, Antifungal, and Antiviral Activities

  • Application Summary: Pyrrolopyrazine derivatives, which can be synthesized from the compound, have shown significant antibacterial, antifungal, and antiviral activities .
  • Methods of Application: The compound is used in the synthesis of pyrrolopyrazine derivatives, which are then tested for their antibacterial, antifungal, and antiviral activities .
  • Results or Outcomes: The pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

5. Immunomodulators Targeting Janus Kinase 3

  • Application Summary: The compound is used in the development of novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
  • Methods of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed, which showed potent activities against JAK3 .
  • Results or Outcomes: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

6. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

  • Application Summary: The compound is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives .
  • Methods of Application: The compound is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using microwave technique .
  • Results or Outcomes: The newly synthesized pyrrolo[2,3-d]pyrimidine derivatives contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .

Future Directions

Given the potent activities of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3 , future research could explore the potential of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine as a therapeutic agent, particularly in the context of cancer therapy. Further studies could also investigate the synthesis, chemical reactivity, and safety profile of this compound.

properties

IUPAC Name

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXAEXRADNADKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696658
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190321-96-0
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine 7-oxide (4.317 g, 28.38 mmol) in THF (150 mL) is added hexamethyldisilazane (6.54 mL, 31.22 mmol). The reaction mixture is cooled to 5° C. and methyl chloroformate (5.49 mL, 70.94 mmol) added dropwise. After stirring at 5° C. for 3 h, 2M sodium hydroxide (80 mL, 0.16 mol) is added dropwise, keeping temperature below 10° C. After 2 h, 2M hydrochloric acid solution is added until the mixture is at pH7. The reaction is poured onto brine (ca. 500 mL) and product extracted with CHCl3 (ca. 4×300 mL). The combined organic extracts are dried over magnesium sulphate, filtered, and concentrated in vacuo to give the title compound as a light brown solid (4.15 g, 24.33 mmol). MS (m/z): 171/173 (M+1). The following compounds are prepared essentially by the method of Preparation 31.
Quantity
4.317 g
Type
reactant
Reaction Step One
Quantity
6.54 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.49 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.